molecular formula C16H15NO4 B170788 2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1212092-04-0

2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B170788
CAS No.: 1212092-04-0
M. Wt: 285.29 g/mol
InChI Key: JNHBKFAZBKSPLV-UHFFFAOYSA-N
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Description

2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound that belongs to the class of isoindole derivatives Isoindoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to open the epoxy ring or reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the epoxy ring.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield epoxides, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Studies:

  • Anticancer Activity: Research indicates that derivatives of isoindole compounds exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Neuroprotective Effects: Some studies suggest that compounds with similar frameworks may provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .

Organic Synthesis

In organic chemistry, 2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid serves as a versatile building block for synthesizing more complex molecules.

Applications:

  • Synthesis of Complex Natural Products: The compound can be utilized to create various natural product analogs due to its ability to undergo functional group transformations .
  • Ligand Development: It can act as a ligand in coordination chemistry, where its unique structure allows for the formation of stable complexes with transition metals .

Materials Science

The properties of this compound make it suitable for applications in materials science.

Potential Uses:

  • Polymer Chemistry: The compound can be used as a monomer in the production of novel polymers with specific mechanical and thermal properties .
  • Coatings and Adhesives: Its chemical stability and adhesion properties make it a candidate for developing advanced coatings and adhesives that require durability and resistance to environmental factors.

Analytical Chemistry

Due to its distinctive molecular structure, this compound can also be employed in analytical techniques.

Applications:

  • Chromatography: The compound can be utilized as a standard reference material in chromatographic analyses to ensure the accuracy of measurements .

Summary Table of Applications

Application AreaSpecific UsesExample Studies/Findings
Medicinal ChemistryAnticancer agents; Neuroprotective compoundsInduction of apoptosis; modulation of neurotransmitters
Organic SynthesisBuilding blocks for complex moleculesSynthesis of natural product analogs
Materials ScienceMonomers for polymers; coatings and adhesivesDevelopment of durable materials
Analytical ChemistryReference material in chromatographyEnsuring measurement accuracy

Mechanism of Action

The mechanism of action of 2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This can result in the modulation of enzyme activity and the alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is unique due to its combination of an epoxy bridge and a carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-benzyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-14-13-12(15(19)20)11-6-7-16(13,21-11)9-17(14)8-10-4-2-1-3-5-10/h1-7,11-13H,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHBKFAZBKSPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Reactant of Route 2
2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Reactant of Route 3
2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Reactant of Route 4
2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Reactant of Route 5
2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Reactant of Route 6
2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

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